molecular formula C7H5Br2FO B1304669 1,3-Dibromo-5-fluoro-2-methoxybenzene CAS No. 443-41-4

1,3-Dibromo-5-fluoro-2-methoxybenzene

Cat. No. B1304669
CAS RN: 443-41-4
M. Wt: 283.92 g/mol
InChI Key: VFAXMVDRHMXZSH-UHFFFAOYSA-N
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Description

The compound 1,3-Dibromo-5-fluoro-2-methoxybenzene is a halogenated aromatic compound that includes bromine, fluorine, and a methoxy group attached to a benzene ring. While the provided papers do not directly discuss this compound, they offer insights into the structural characteristics of related fluoroaromatic and methoxybenzene derivatives. For instance, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with significant C–H⋯F–C hydrogen bonding and short F⋯F separations, suggesting that similar interactions might be present in 1,3-Dibromo-5-fluoro-2-methoxybenzene due to the presence of fluorine atoms . Additionally, the structures of various substituted methoxybenzenes indicate that the presence of methoxy groups can lead to planar molecules or cause steric hindrance, affecting the overall molecular conformation .

Synthesis Analysis

The synthesis of 1,3-Dibromo-5-fluoro-2-methoxybenzene would likely involve the bromination of a pre-existing fluoro-methoxybenzene or the introduction of a methoxy group into a dibromo-fluorobenzene. The papers do not provide a direct synthesis route for this compound, but understanding the reactivity of similar compounds can guide the synthesis process. For example, the presence of electron-withdrawing groups such as nitro in methoxybenzenes can influence reactivity and the outcome of substitution reactions .

Molecular Structure Analysis

The molecular structure of 1,3-Dibromo-5-fluoro-2-methoxybenzene can be inferred to some extent from the related compounds discussed in the papers. The fluorine atoms are likely to engage in weak hydrogen bonding, affecting the crystal packing and possibly the reactivity of the compound . The methoxy group's position on the benzene ring can influence the planarity of the molecule and its intermolecular interactions, as seen in the reported methoxybenzenes .

Chemical Reactions Analysis

While the provided papers do not discuss the chemical reactions of 1,3-Dibromo-5-fluoro-2-methoxybenzene specifically, they do provide insight into the reactivity patterns of fluoroaromatic and methoxybenzene compounds. The presence of halogens and methoxy groups can activate the benzene ring towards nucleophilic substitution reactions. The electron-withdrawing effect of the fluorine atoms and the electron-donating effect of the methoxy group will influence the compound's reactivity in electrophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-Dibromo-5-fluoro-2-methoxybenzene can be partially deduced from the properties of related compounds. The presence of halogens is likely to increase the density and boiling point compared to unsubstituted benzene. The methoxy group may contribute to the solubility of the compound in organic solvents. Intermolecular interactions such as hydrogen bonding and van der Waals forces, as observed in the crystal structure of 1,2,3,5-tetrafluorobenzene, will also play a role in determining the melting point and solubility .

Scientific Research Applications

While specific applications of “1,3-Dibromo-5-fluoro-2-methoxybenzene” are not readily available, it’s important to note that this compound is a type of aryl fluorinated building block . These types of compounds are often used in the field of organic chemistry for the synthesis of various complex molecules. Here are some potential applications:

  • Organic Synthesis : Aryl fluorinated building blocks like “1,3-Dibromo-5-fluoro-2-methoxybenzene” can be used in the synthesis of various complex organic molecules . The presence of fluorine can influence the properties of the resulting compounds, potentially leading to new materials with unique characteristics.

  • Pharmaceutical Research : These types of compounds can be used in the development of new pharmaceuticals . The introduction of fluorine into a molecule can alter its biological activity, making it a useful tool in drug design and discovery.

  • Material Science : Fluorinated compounds are often used in the development of new materials . The unique properties of fluorine can lead to materials with improved stability, resistance to degradation, or other desirable characteristics.

  • Agrochemical Research : Similar to pharmaceutical research, fluorinated compounds can be used in the development of new agrochemicals . The presence of fluorine can improve the efficacy or stability of these compounds.

  • Stille Coupling : This compound can be involved in Stille coupling reactions , which are used to form carbon-carbon bonds. These reactions are crucial in the synthesis of many pharmaceuticals and biologically active compounds.

  • Ligand Synthesis : “1,3-Dibromo-5-fluoro-2-methoxybenzene” may be used in the preparation of ligands . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. These complexes have a wide range of applications in areas such as catalysis, materials science, and medicine.

While specific applications of “1,3-Dibromo-5-fluoro-2-methoxybenzene” are not readily available, it’s important to note that this compound is a type of aryl fluorinated building block . These types of compounds are often used in the field of organic chemistry for the synthesis of various complex molecules. Here are some potential applications:

  • Organic Synthesis : Aryl fluorinated building blocks like “1,3-Dibromo-5-fluoro-2-methoxybenzene” can be used in the synthesis of various complex organic molecules . The presence of fluorine can influence the properties of the resulting compounds, potentially leading to new materials with unique characteristics.

  • Pharmaceutical Research : These types of compounds can be used in the development of new pharmaceuticals . The introduction of fluorine into a molecule can alter its biological activity, making it a useful tool in drug design and discovery.

  • Material Science : Fluorinated compounds are often used in the development of new materials . The unique properties of fluorine can lead to materials with improved stability, resistance to degradation, or other desirable characteristics.

  • Agrochemical Research : Similar to pharmaceutical research, fluorinated compounds can be used in the development of new agrochemicals . The presence of fluorine can improve the efficacy or stability of these compounds.

  • Stille Coupling : This compound can be involved in Stille coupling reactions , which are used to form carbon-carbon bonds. These reactions are crucial in the synthesis of many pharmaceuticals and biologically active compounds.

  • Ligand Synthesis : “1,3-Dibromo-5-fluoro-2-methoxybenzene” may be used in the preparation of ligands . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. These complexes have a wide range of applications in areas such as catalysis, materials science, and medicine.

Safety And Hazards

Precautionary measures include avoiding inhalation, skin contact, and eye exposure. Proper protective equipment and handling procedures are crucial when working with this compound .

Future Directions

For more detailed information, you can refer to the provided MSDS and explore relevant peer-reviewed papers and technical documents . 🌟

properties

IUPAC Name

1,3-dibromo-5-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAXMVDRHMXZSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378803
Record name 1,3-dibromo-5-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-5-fluoro-2-methoxybenzene

CAS RN

443-41-4
Record name 1,3-Dibromo-5-fluoro-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-dibromo-5-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,3-dibromo-5-fluoro-2-methoxy
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred solution of 2,6-dibromo-4-fluorophenol (214.5 g, 0.794 mol) in acetone (4.3 L), potassium carbonate (120.6 g, 0.874 mol) and methyl iodide (54.4 mL, 0.874 mol) were added at room temperature. The mixture was heated to reflux for 1.5 hours cooled to 25° C. and filtered, washing the filter cake with dichloromethane (2×1.5 L). The filtrate was concentrated in vacuo at 40° C. The crude product was slurred in dichloromethane (1 L) for 30 minutes at 25° C., filtered and concentrated in vacuo at 40° C. to give 1,3-Dibromo-5-fluoro-2-methoxybenzene as an off-white crystalline solid (223.3 g, 98.9%).
Quantity
214.5 g
Type
reactant
Reaction Step One
Quantity
120.6 g
Type
reactant
Reaction Step One
Quantity
54.4 mL
Type
reactant
Reaction Step One
Quantity
4.3 L
Type
solvent
Reaction Step One

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